molecular formula C23H16ClN3O B5383050 (2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B5383050
M. Wt: 385.8 g/mol
InChI Key: ANFALTATYFVHBS-LDADJPATSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile is a complex organic compound characterized by the presence of a benzimidazole ring, a chlorobenzyl group, and a phenylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction often employs transition metal catalysts such as cobalt, nickel, iridium, or rhodium, in combination with chiral ligands to achieve high chemo- and regioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents can also facilitate the preparation of such complex molecules by enhancing reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which (2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile is unique due to its combination of a benzimidazole ring and a chlorobenzyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3-[(2-chlorophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c24-20-9-2-1-7-17(20)15-28-19-8-5-6-16(13-19)12-18(14-25)23-26-21-10-3-4-11-22(21)27-23/h1-13H,15H2,(H,26,27)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFALTATYFVHBS-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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